molecular formula C10H12N2O B102187 1-Benzylpyrazolidin-3-one CAS No. 17826-70-9

1-Benzylpyrazolidin-3-one

Cat. No. B102187
CAS RN: 17826-70-9
M. Wt: 176.21 g/mol
InChI Key: NDZNPLRKGDSLQX-UHFFFAOYSA-N
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Description

1-Benzylpyrazolidin-3-one is a chemical compound that is part of a broader class of pyrazolidinone derivatives. These compounds are of significant interest in the field of organic chemistry due to their potential applications in medicinal chemistry and as building blocks for the synthesis of complex molecules. The papers provided discuss various aspects of the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related compounds, which can provide insights into the characteristics of 1-Benzylpyrazolidin-3-one.

Synthesis Analysis

The synthesis of related pyrazolidinone derivatives is well-documented in the literature. For instance, the synthesis of oligomers containing oxazolidin-2-one units demonstrates the potential for creating foldamers, which are oligomers that adopt specific and stable conformations . Additionally, the facile one-pot synthesis of 1-arylpyrazolo[3,4-d]pyrimidin-4-ones indicates that pyrazolidinone derivatives can be efficiently synthesized using simple starting materials and reagents . The Rh(III)-catalyzed annulation of 1-phenylpyrazolidinones with propargyl alcohols to form benzodiazepine derivatives further exemplifies the versatility of these compounds in chemical synthesis .

Molecular Structure Analysis

The molecular structure of pyrazolidinone derivatives is crucial for their reactivity and interaction with biological targets. X-ray diffraction studies have been used to confirm the structures of various derivatives, such as the pyrazolidin-3-on-1-azomethine imines and their cycloadducts . The crystal structures of substituted oxazaphospholidin-2-ones have also been determined, revealing the importance of weak intermolecular interactions in their packing .

Chemical Reactions Analysis

Pyrazolidinone derivatives undergo a variety of chemical reactions, which are often regio- and stereoselective. Cycloadditions of pyrazolidin-3-on-1-azomethine imines to olefinic dipolarophiles are controlled by the substituents on the aromatic rings, leading to products with specific stereochemistry . The Rh(III)-catalyzed [4 + 3] annulation mentioned earlier is another example of the chemical reactivity of these compounds, resulting in the formation of complex heterocyclic scaffolds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolidinone derivatives are influenced by their molecular structure. For instance, the tautomeric equilibrium of 6-amino-5-benzyl-3-methylpyrazin-2-one has been studied, showing a preference for the keto form over the hydroxyl form in aqueous environments, which is relevant for its potential use as a nucleoside base analog . The synthesis and biological screening of azetidin-2-ones also highlight the potential antibacterial activity of these compounds, which is supported by molecular modeling studies .

Scientific Research Applications

Inhibition of Phosphodiesterase

1-Benzylpyrazolidin-3-one derivatives have been studied as potent inhibitors of phosphodiesterase 1 (PDE1), a family of enzymes that play a crucial role in regulating intracellular levels of cyclic nucleotides. This inhibition is being explored for therapeutic applications in cognitive impairment associated with neurodegenerative and neuropsychiatric diseases, including schizophrenia and Alzheimer's disease. The derivatives show promise due to their picomolar inhibitory potency and excellent selectivity against other PDE families, making them potential candidates for clinical development (Li et al., 2016).

Anticonvulsant Properties

1-Benzylpyrazolidin-3-one and its derivatives have also demonstrated significant anticonvulsant activity. These compounds have been shown to block seizures induced by various methods in animal models. This has led to the exploration of their potential as novel therapeutic agents for the treatment of epilepsy and other seizure disorders (Chimirri et al., 1997).

Effects on Dopamine Concentration

Research has shown that 1-Benzylpyrazolidin-3-one can influence dopamine concentrations in the brain. Studies involving rats have found that administration of this compound can increase extracellular levels of dopamine in the striatum, a brain region involved in movement and motivation. This effect is thought to be mediated through the activation of dopaminergic nigrostriatal neurons and could have implications for the treatment of conditions like Parkinson's disease (Katagiri et al., 2009).

Antibacterial Activity

Nitrogen-carbon-linked derivatives of 1-Benzylpyrazolidin-3-one have shown promise in expanding the spectrum of antibiotic activity to include Gram-negative organisms. These compounds have exhibited good activity against fastidious Gram-negative organisms such as Haemophilus influenzae and Moraxella catarrhalis, suggesting potential applications in the development of new antimicrobial agents (Genin et al., 2000).

Future Directions

While specific future directions for 1-Benzylpyrazolidin-3-one are not available, it’s worth noting that synthetic chemistry, which includes the synthesis of compounds like 1-Benzylpyrazolidin-3-one, continues to evolve. The future of synthetic chemistry is expected to involve improvements in synthesis ability and enhancements in synthesis applications .

properties

IUPAC Name

1-benzylpyrazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c13-10-6-7-12(11-10)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZNPLRKGDSLQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(NC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405060
Record name 1-benzylpyrazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666603
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Benzylpyrazolidin-3-one

CAS RN

17826-70-9
Record name 1-benzylpyrazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Nakano, N Tsugawa, K Takahashi, Y Okuyama… - Tetrahedron, 2006 - Elsevier
… These results indicate that the antimonate POZ catalyst 5a and 1-benzylpyrazolidin-3-one dienophile 12a were most effective in obtaining chiral isoquinuclidines 13a with excellent …
Number of citations: 48 www.sciencedirect.com
I Panfil, J Krajewski, P Gluziński, L Stefaniak… - Tetrahedron, 1994 - Elsevier
The conjugate addition - rearrangement of N-benzylhydrazine to sugar δ-enlactone with erythro configuration 1 and 2 affords mixtures of respective ribo and arabino isomers with the …
Number of citations: 18 www.sciencedirect.com

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